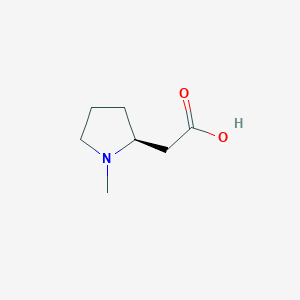

(S)-2-(1-methylpyrrolidin-2-yl)aceticacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1-Methylpyrrolidin-2-yl)acetone: This compound features a similar pyrrolidine ring but differs in the functional group attached to the ring.

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: Another related compound with a different functional group, used in various chemical and biological studies.

Uniqueness

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of the acetic acid moiety. This configuration can lead to distinct biological activities and interactions compared to its analogs.

Biologische Aktivität

(S)-2-(1-methylpyrrolidin-2-yl)acetic acid, also referred to as (S)-MPAA, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of (S)-MPAA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

1. Neuropharmacological Effects

Research indicates that (S)-MPAA exhibits neuropharmacological properties. It has been studied for its potential role as a modulator in neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have shown that compounds with similar structures can act as monoamine oxidase inhibitors (MAOIs), which may enhance mood and cognitive functions by increasing the levels of neurotransmitters in the brain.

2. Anti-inflammatory Properties

(S)-MPAA has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which (S)-MPAA exerts its biological effects are multifaceted:

- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release.

- Enzymatic Inhibition : As suggested by studies on related compounds, (S)-MPAA may inhibit enzymes like monoamine oxidase, leading to increased neurotransmitter availability.

- Cytokine Regulation : By modulating cytokine production, it can effectively reduce inflammation.

Research Findings

A summary of key research findings related to (S)-MPAA is provided below:

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the effects of (S)-MPAA on animal models of depression, it was found that administration led to significant improvements in behavioral tests indicative of antidepressant activity. The compound was shown to increase serotonin levels in the hippocampus, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of (S)-MPAA involved treating mice with induced inflammation. Results indicated a marked reduction in swelling and pain responses compared to control groups, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI-Schlüssel |

WQGHBXNTZFIOSX-LURJTMIESA-N |

Isomerische SMILES |

CN1CCC[C@H]1CC(=O)O |

Kanonische SMILES |

CN1CCCC1CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.